D-Glucamine
Overview
Description
It is also employed in the treatment of various autoimmune diseases such as rheumatoid arthritis and psoriasis . Bioral works by inhibiting the activity of T cells, which are crucial components of the immune system.
Mechanism of Action
Target of Action
D-Glucamine, also known as Glucosamine, is a common ingredient in nutritional supplements used for the relief of joint pain . It primarily targets the glycosaminoglycans and proteoglycans that make up articular cartilage . These components are crucial for maintaining the structural integrity and function of joints.
Mode of Action
It is believed that because this compound is a precursor for glycosaminoglycans, it may help to rebuild cartilage . Theoretically, exogenous this compound may augment glycosaminoglycan synthesis in cartilage .
Biochemical Pathways
This compound is involved in the hexosamine biosynthesis pathway (HBP) . The first committed step of HBP is the transamination of D-fructose-6-phosphate from L-glutamine to form D-glucoamine-6-phosphate and L-glutamate . This pathway is critical for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a key component in various biochemical processes .
Pharmacokinetics
The pharmacokinetics of this compound indicate that it can be detected in the body after administration . Concentrations of glucosamine ranged from 9-15 microM after an intravenous dose, and 0.3-0.7 microM after nasogastric dosing . These concentrations remained in the range of 0.1-0.7 microM in the majority of horses 12 hours after dosing, suggesting effectiveness of a once-daily dose .
Result of Action
The administration of this compound may result in the relief of joint pain, particularly in conditions such as osteoarthritis . It may also contribute to cell membrane stability and promote cell proliferation and differentiation . Moreover, this compound has been shown to have superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the addition of N-Methyl-D-Glucamine gives the composite a considerably higher stability in water solutions . This suggests that the efficacy and stability of this compound can be enhanced in certain environments, potentially improving its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclosporine involves the fermentation of the fungus Tolypocladium inflatum. The process includes several steps of extraction and purification to isolate the active compound. The fermentation is typically carried out under controlled conditions to optimize the yield of cyclosporine .
Industrial Production Methods
Industrial production of cyclosporine involves large-scale fermentation followed by a series of purification steps, including solvent extraction, chromatography, and crystallization. The final product is formulated into various dosage forms such as capsules, injections, and topical solutions .
Chemical Reactions Analysis
Types of Reactions
Cyclosporine undergoes several types of chemical reactions, including:
Oxidation: Cyclosporine can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Cyclosporine can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed
Major Products Formed
The major products formed from these reactions include various cyclosporine metabolites, which can have different pharmacological properties .
Scientific Research Applications
Cyclosporine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying immunosuppressive agents.
Biology: Employed in research on T cell activation and immune response.
Medicine: Widely used in clinical trials for new immunosuppressive therapies.
Industry: Utilized in the development of new formulations and drug delivery systems .
Comparison with Similar Compounds
Cyclosporine is often compared with other immunosuppressive agents such as tacrolimus, sirolimus, and mycophenolate mofetil. While all these compounds inhibit the immune response, cyclosporine is unique in its specific mechanism of action involving calcineurin inhibition .
Similar Compounds
Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action but different pharmacokinetics.
Sirolimus: Inhibits the mammalian target of rapamycin (mTOR) pathway, leading to immunosuppression.
Mycophenolate mofetil: Inhibits inosine monophosphate dehydrogenase, crucial for the proliferation of T and B cells .
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOFMBGMRVAJNF-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032334 | |
Record name | 1-Amino-1-deoxy-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-43-7 | |
Record name | Glucamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-1-deoxy-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-1-deoxy-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methyl-D-glucamine?
A1: N-Methyl-D-glucamine (C7H17NO5) has a molecular weight of 195.21 g/mol.
Q2: How can the structure of N-Methyl-D-glucamine and its derivatives be confirmed?
A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural characterization. For instance, proton NMR spectra can reveal the coordination complexes between antimony and the hydroxyl groups of N-Methyl-D-glucamine in meglumine antimoniate [].
Q3: Does the structure of N-Methyl-D-glucamine impact its solubility?
A3: Yes, the presence of multiple hydroxyl groups in N-Methyl-D-glucamine contributes to its high solubility in water. []
Q4: How does N-Methyl-D-glucamine interact with boric acid?
A4: N-Methyl-D-glucamine forms a stable 1:1 tetradentate complex with the borate anion (B(OH)4-), explaining its excellent boron adsorption properties. []
Q5: Can N-Methyl-D-glucamine be incorporated into other materials to enhance their properties?
A5: Yes, N-Methyl-D-glucamine functionalized oligomers can be incorporated into metal-organic frameworks (MOFs) like MIL-101(Cr), significantly boosting their boric acid removal efficiency from water. []
Q6: How does N-Methyl-D-glucamine contribute to the activity of Meglumine Antimoniate?
A6: In Meglumine Antimoniate, N-Methyl-D-glucamine acts as a delivery vehicle for antimony, facilitating its uptake and distribution within the body. []
Q7: Does sodium concentration affect the interaction of N-Methyl-D-glucamine with certain receptors?
A7: Yes, in the context of P2X7 receptors, the presence of normal sodium concentrations prevents N-Methyl-D-glucamine permeability, even when the receptor is activated. This suggests a distinct permeation pathway for N-Methyl-D-glucamine compared to other molecules like YO-PRO-1. []
Q8: Can N-Methyl-D-glucamine be used in drug formulation?
A8: Yes, N-Methyl-D-glucamine can be used to form salts with drug molecules. For instance, the N-Methyl-D-glucamine salt of 3,4-dihydro-5-methyl-6-(2-methylpropyl)-4-oxo-thienyl[2,3-d]pyrimidine-2-carboxylate is used as an allergy medication. []
Q9: What are the potential applications of D-glucamine modified chitosan?
A9: this compound and N-Methyl-D-glucamine modified chitosan exhibit significant boron adsorption capacity, exceeding that of commercial adsorbents like Amberlite IRA743. This makes them promising candidates for boron removal from contaminated water sources. []
Q10: How does modifying the benzyl group in N-benzyl-D-glucamine dithiocarbamate derivatives affect their cadmium chelating ability?
A10: Substituting the benzyl group with different moieties significantly influences the efficacy and organ selectivity of the resulting dithiocarbamate in removing cadmium from the body. For instance, the 4-methoxybenzyl derivative (MeOBGDTC) demonstrated superior efficacy in reducing cadmium levels in the liver and kidneys compared to the parent compound. []
Q11: Are there differences in efficacy among various dithiocarbamates in mobilizing cadmium from different organs?
A11: Yes, different dithiocarbamates exhibit varying efficacies in mobilizing cadmium from various organs. For example, while N-benzyl-D-glucamine dithiocarbamate (BGD) and sodium N-p-methoxybenzyl-D-glucamine dithiocarbamate (MeOBGD) were highly effective in reducing cadmium levels in the liver, sodium N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD) showed greater efficacy in reducing cadmium accumulation in the kidneys. []
Q12: Can N-Methyl-D-glucamine-containing compounds cross the blood-brain barrier?
A12: While the research provided does not explicitly address this question, the study on PD 140,548 N-Methyl-D-glucamine suggests that this compound, when administered intracerebroventricularly, can act as a central CCK1 receptor antagonist, indicating its ability to cross the blood-brain barrier in sheep. []
Q13: Does the administration of N-Methyl-D-glucamine dithiocarbamate (NMG-DTC) affect immune responses?
A13: NMG-DTC, unlike its lipophilic counterpart DE-DTC, does not significantly alter immune responses to a hapten-carrier conjugate, suggesting that the immunomodulatory activity of dithiocarbamates might be linked to their lipophilicity. []
Q14: Can Dithiocarbamates protect against metal-induced toxicity?
A14: Yes, several studies have demonstrated the protective effects of various dithiocarbamates against heavy metal toxicity. For example, co-administration of diethyldithiocarbamate (DED) with either N-benzyl-D-glucamine dithiocarbamate (BGD) or N-p-isopropylbenzyl-D-glucamine dithiocarbamate (PBGD) effectively prevented cadmium-induced testicular toxicity in rats. []
Q15: Are there any potential toxicological concerns associated with dithiocarbamates?
A15: While dithiocarbamates have shown promise in chelation therapy, certain derivatives like N-methyl-D-glucamine dithiocarbamate, when administered 24 hours prior to cadmium exposure, were found to increase embryo lethality in hamsters. This highlights the importance of careful dose-time optimization for these compounds. []
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